1-[1-(1H-indol-3-yl)propan-2-yl]-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-[1-(1H-indol-3-yl)propan-2-yl]-5-oxopyrrolidine-3-carboxylic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
The synthesis of 1-[1-(1H-indol-3-yl)propan-2-yl]-5-oxopyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of indole-3-acetic acid with a suitable aldehyde or ketone, followed by cyclization to form the pyrrolidine ring . The reaction conditions typically involve the use of acid or base catalysts and may require heating to facilitate the cyclization process . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[1-(1H-indol-3-yl)propan-2-yl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with various molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The compound’s effects are mediated through its interaction with enzymes, receptors, and other proteins involved in key biological pathways .
Comparison with Similar Compounds
1-[1-(1H-indol-3-yl)propan-2-yl]-5-oxopyrrolidine-3-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-butyric acid: Used as a rooting hormone in plant propagation.
The uniqueness of this compound lies in its specific structural features and the combination of the indole and pyrrolidine moieties, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-[1-(1H-indol-3-yl)propan-2-yl]-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-10(18-9-12(16(20)21)7-15(18)19)6-11-8-17-14-5-3-2-4-13(11)14/h2-5,8,10,12,17H,6-7,9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGATUKXSYNNRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)N3CC(CC3=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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